N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide
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Overview
Description
N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a phenyl group, and a hydroxyethyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide typically involves the following steps:
Formation of the furan-2-yl phenyl intermediate: This step involves the reaction of furan with a phenyl derivative under specific conditions to form the furan-2-yl phenyl compound.
Hydroxyethylation: The intermediate is then reacted with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group.
Amidation: Finally, the hydroxyethyl intermediate is reacted with pent-4-enoic acid or its derivatives to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furan and phenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide: Features a furan ring and a hydroxyethyl chain.
N-(2-(4-(thiophen-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(4-(pyridin-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, phenyl group, and hydroxyethyl chain allows for versatile applications in various fields of research.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-6-17(20)18-12-15(19)13-7-9-14(10-8-13)16-5-4-11-21-16/h2,4-5,7-11,15,19H,1,3,6,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKXRTULTSRZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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